molecular formula C9H10N2O B6155509 2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile CAS No. 1227577-48-1

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile

Cat. No.: B6155509
CAS No.: 1227577-48-1
M. Wt: 162.2
InChI Key:
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Description

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C9H10N2O. It is characterized by the presence of a pyridine ring substituted with methoxy and methyl groups, and an acetonitrile group attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile typically involves the reaction of 2-methoxy-6-methylpyridine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction may proceed through a nucleophilic substitution mechanism where the acetonitrile group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy and methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxy-6-methylpyridin-4-yl)ethanol
  • 2-(2-methoxy-6-methylpyridin-4-yl)amine
  • 2-(2-methoxy-6-methylpyridin-4-yl)propanoic acid

Uniqueness

2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of methoxy and methyl substitutions on the pyridine ring further enhances its versatility in various chemical reactions and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile involves the reaction of 2-methoxy-6-methylpyridine-4-carbaldehyde with malononitrile in the presence of a base to form the corresponding cyanoacetate intermediate. The cyanoacetate intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "2-methoxy-6-methylpyridine-4-carbaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-methoxy-6-methylpyridine-4-carbaldehyde (1 equiv.) and malononitrile (2 equiv.) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with a suitable acid (e.g. hydrochloric acid) to yield the cyanoacetate intermediate.", "Step 4: Hydrolyze the cyanoacetate intermediate by refluxing with a suitable acid (e.g. hydrochloric acid) to yield the final product, 2-(2-methoxy-6-methylpyridin-4-yl)acetonitrile." ] }

CAS No.

1227577-48-1

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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